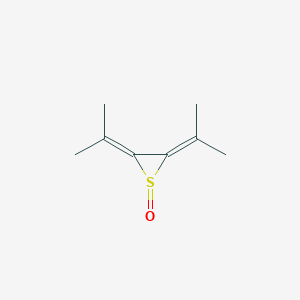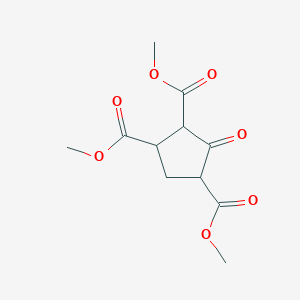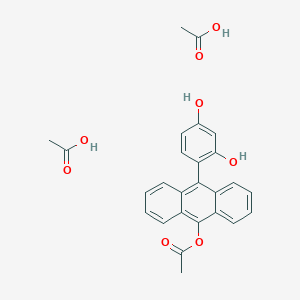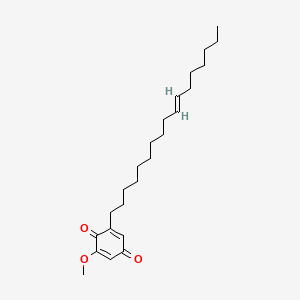
Pallasone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pallasone A is a chemical compound known for its unique properties and potential applications in various fields. It is a derivative of irisquinone, which is extracted from the seeds of the Chinese iris plant. This compound has garnered attention due to its potential anticancer properties and its role as a radiotherapeutic sensitizer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pallasone A can be synthesized through a series of chemical reactions involving the purification of Chinese iris seed extract. The process typically involves the use of solvents such as toluene and methanol. The extract is purified by alternating between these solvents, followed by drying under reduced pressure at room temperature using phosphorus pentoxide as a drying agent .
Industrial Production Methods
The industrial production of this compound involves reverse phase preparative chromatography. This method allows for the separation and purification of this compound from other similar compounds present in the extract. The process ensures high purity and yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Pallasone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure optimal results.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
Pallasone A has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of various chemical compounds
Biology: In biological research, this compound is studied for its potential anticancer properties. It has shown promise in inhibiting the growth of cancer cells and enhancing the effectiveness of radiotherapy.
Medicine: this compound is being investigated for its potential use as a radiotherapeutic sensitizer. It can enhance the effects of radiation therapy, making it a valuable addition to cancer treatment protocols.
Industry: In the industrial sector, this compound is used in the production of high-purity chemicals. Its unique properties make it suitable for various applications, including the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Pallasone A involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the growth of cancer cells and enhancing the sensitivity of these cells to radiation therapy. The compound targets key proteins and enzymes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth and increased effectiveness of radiotherapy .
Comparación Con Compuestos Similares
Pallasone A can be compared with other similar compounds, such as Irisquinone A and Pallasone B. These compounds share structural similarities but differ in their specific properties and applications.
Irisquinone A: Similar to this compound, Irisquinone A is derived from the Chinese iris plant and has potential anticancer properties. it differs in its chemical structure and specific applications.
Pallasone B: Pallasone B is another derivative of irisquinone with similar properties to this compound
This compound stands out due to its unique structure and specific applications in enhancing radiotherapy and inhibiting cancer cell growth. Its high purity and effectiveness make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
79030-24-3 |
|---|---|
Fórmula molecular |
C24H38O3 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
2-[(E)-heptadec-10-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-22(25)20-23(27-2)24(21)26/h8-9,19-20H,3-7,10-18H2,1-2H3/b9-8+ |
Clave InChI |
YYCCUFKHCNSRIA-CMDGGOBGSA-N |
SMILES isomérico |
CCCCCC/C=C/CCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
SMILES canónico |
CCCCCCC=CCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


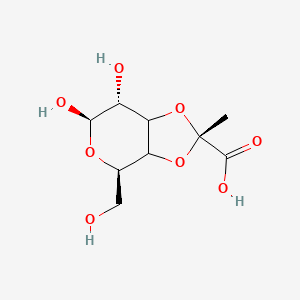
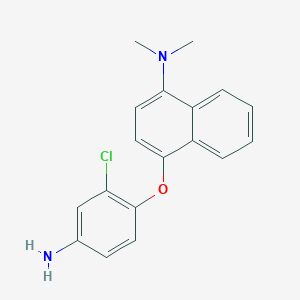

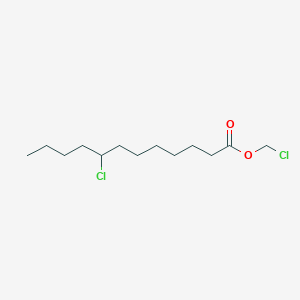
![7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14428851.png)

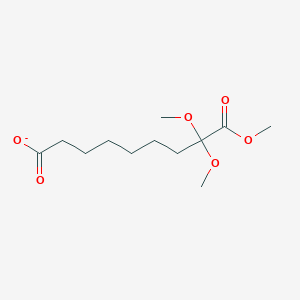
![Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-](/img/structure/B14428884.png)
![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
![2-[(2-Methoxyphenyl)methyl]quinoxaline](/img/structure/B14428900.png)
